molecular formula C15H10ClN3O3S B2408360 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 912759-78-5

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2408360
CAS No.: 912759-78-5
M. Wt: 347.77
InChI Key: FWDPECMYCPHJGO-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a synthetic small molecule belonging to the benzothiazole class of heterocyclic compounds, which are recognized for their diverse and potent biological activities. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the fields of oncology and infectious disease. Benzothiazole derivatives have demonstrated substantial promise as anticancer agents. Research indicates that structurally similar compounds exhibit potent and selective anti-tumor properties against various human cancer cell lines, including non-small cell lung, colon, and breast cancer . These compounds often function by targeting key cellular pathways; for instance, some active benzothiazole derivatives have been shown to simultaneously inhibit both the AKT and ERK signaling pathways, which are crucial for tumor cell survival and proliferation . Furthermore, certain analogues promote apoptosis (programmed cell death) and induce cell cycle arrest in cancer cells, positioning this chemical class as a valuable scaffold for developing novel oncology therapeutics . Beyond oncology, this compound holds research utility as a key intermediate in organic synthesis. It serves as a building block for constructing more complex molecules with potential applications in other therapeutic areas. The structural features of the benzothiazole core, combined with the chloro and nitro substituents, make it a versatile precursor for further chemical modification and structure-activity relationship (SAR) studies . Its properties are also relevant in the exploration of new anti-tubercular agents, addressing the global challenge of drug-resistant bacteria . This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any veterinary use.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-6-10(16)7-12-13(8)17-15(23-12)18-14(20)9-2-4-11(5-3-9)19(21)22/h2-7H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDPECMYCPHJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The benzothiazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Coupling with 4-Nitrobenzoyl Chloride: The final step involves the coupling of the chlorinated and methylated benzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Aminobenzamide derivatives

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

Chemistry

In organic synthesis, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide serves as a building block for more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxideSulfoxides, sulfones
ReductionPd/C, NaBH4Aminobenzamide derivatives
SubstitutionAmines, thiolsSubstituted benzothiazole derivatives

Biology

This compound has garnered attention for its potential as an enzyme inhibitor. Benzothiazole derivatives are known to inhibit various enzymes crucial in drug discovery, including kinases and proteases.

Case Study: Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

Cell LineIC50 (μM)Mechanism of Action
A4315.26Induction of apoptosis, cell cycle arrest
A5496.48Inhibition of AKT/ERK signaling pathways

These findings suggest that the compound may effectively suppress cell proliferation in various cancer types .

Medicine

The therapeutic applications of this compound are being explored primarily in oncology and infectious disease treatments. Its ability to interact with specific molecular targets makes it a candidate for developing new drugs.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials due to its stability and reactivity. It is important for manufacturing processes that require specific chemical properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the inhibition of microbial growth in infectious diseases.

Comparison with Similar Compounds

  • N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine
  • N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
  • N’-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Comparison: N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications. For example, the nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions, potentially leading to the development of new derivatives with enhanced biological activity.

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data regarding its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following structure:

N 6 chloro 4 methyl 1 3 benzothiazol 2 yl 4 nitrobenzamide\text{N 6 chloro 4 methyl 1 3 benzothiazol 2 yl 4 nitrobenzamide}

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzothiazole Core : The benzothiazole core is synthesized through cyclization reactions involving 2-aminothiophenol and carbon disulfide.
  • Chlorination : The introduction of chlorine at the 6-position is achieved via electrophilic aromatic substitution.
  • Amidation : The final step involves coupling with 4-nitrobenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Key findings include:

  • Cell Proliferation Inhibition : In vitro studies demonstrated significant inhibition of cell proliferation in various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound exhibited IC50 values in the micromolar range, indicating potent activity against these cancer cells .
Cell LineIC50 (μM)Mechanism
A4315.26Apoptosis induction, cell cycle arrest
A5496.48Inhibition of AKT/ERK signaling pathways

Anti-inflammatory Activity

The compound also shows promise in reducing inflammatory responses. Studies have indicated that it significantly lowers levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro assays revealed effective inhibition against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : The compound has been shown to inhibit critical survival pathways in cancer cells, particularly the AKT and ERK pathways.
  • Induction of Apoptosis : Flow cytometry analyses indicate that treatment with this compound leads to increased apoptosis in sensitive cell lines.
  • Antimicrobial Action : The mechanism involves disruption of bacterial cell wall synthesis and interference with essential metabolic processes.

Case Study 1: Dual Action Against Cancer and Inflammation

A study focused on a series of benzothiazole derivatives found that this compound exhibited dual action as both an anticancer agent and an anti-inflammatory compound. The study confirmed its efficacy in reducing tumor growth while simultaneously modulating inflammatory responses .

Case Study 2: Structure Activity Relationship (SAR)

Research into structure activity relationships revealed that modifications to the benzothiazole core significantly influenced biological activity. Compounds with electron-withdrawing groups at specific positions showed enhanced anticancer properties compared to their counterparts .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide?

The Schotten–Baumann reaction is widely used for amide bond formation between acyl chlorides and amines. For example, 4-nitrobenzoyl chloride can react with 6-chloro-4-methyl-1,3-benzothiazol-2-amine in dichloromethane with triethylamine as a base. Reaction completion is monitored via TLC, followed by purification using column chromatography (neutral Al₂O₃). Yield optimization (~90%) is achieved by controlling stoichiometry and reaction time (30 minutes under stirring) .

Q. How is the compound characterized post-synthesis?

Key characterization techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to confirm amide bond formation and substituent positions (e.g., δ ~8.95 ppm for amide proton, AA’BB’ patterns for nitrobenzene protons) .
  • Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]+^+ at m/z 305.0683) and fragmentation analysis to identify key ions like (4-nitrobenzylidyne)oxonium (m/z 150) .
  • UV spectroscopy : λmax at 239 nm and 290 nm in methanol, indicating π→π* and n→π* transitions .

Q. What are the critical physicochemical properties for experimental design?

  • Melting point : Determined via hot-stage apparatus (e.g., 147–149°C) to assess purity .
  • Solubility : Limited solubility in polar solvents (DMSO, DMF) necessitates optimization for biological assays.
  • Chromatographic behavior : Rf values (e.g., 0.51 in chloroform/diethyl ether/n-hexane) guide purification .

Advanced Research Questions

Q. How do fragmentation pathways in mass spectrometry inform structural stability?

ESI-MS/MS reveals two primary pathways:

  • Pathway 1 : Cleavage of the amide bond, yielding (4-nitrobenzylidyne)oxonium (m/z 150) and 2-(3-chlorophenyl)ethan-1-ylium (m/z 139) .
  • Pathway 2 : Sigma bond cleavage adjacent to the amide, producing 4-nitrobenzamidic cation (m/z 167) and resonance-stabilized fragments. Secondary rearrangements (e.g., NO• radical loss, Δ30 Da) highlight nitro group reactivity and stability under ionization .

Q. What role do chloro and nitro substituents play in biological activity?

  • Chloro group : Enhances lipophilicity and binding to hydrophobic pockets in target proteins (e.g., neurokinin receptors). It may reduce metabolic degradation via steric hindrance .
  • Nitro group : Acts as an electron-withdrawing group, polarizing the benzamide ring for π-stacking interactions. However, nitroaromatics may pose mutagenic risks, requiring mutagenicity assays in drug design .

Q. How can crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELXL (SHELX suite) refines bond lengths, angles, and intermolecular interactions. For example:

  • Hydrogen bonding : N–H···N interactions form centrosymmetric dimers.
  • Packing stabilization : Non-classical C–H···O/F interactions enhance crystal lattice stability .

Q. What strategies address contradictions in spectral data interpretation?

  • Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve aromatic proton assignments in crowded regions .
  • Mass spectral anomalies : Isotopic patterns (e.g., chlorine’s 35Cl^{35}Cl/37Cl^{37}Cl ratio) confirm fragment identities. Computational tools (e.g., MassFrontier) model fragmentation pathways .

Q. How can computational modeling optimize derivative synthesis?

  • DFT calculations : Predict reaction energetics (e.g., amidation activation barriers) and regioselectivity.
  • Docking studies : Screen derivatives against target proteins (e.g., neurokinin-2 receptors) to prioritize synthesis .

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